molecular formula C10H18N2O6 B14149721 ethyl 4-aminopiperidine-4-carboxylate;oxalic acid CAS No. 57612-00-7

ethyl 4-aminopiperidine-4-carboxylate;oxalic acid

Cat. No.: B14149721
CAS No.: 57612-00-7
M. Wt: 262.26 g/mol
InChI Key: LPWBYGAVRHAQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminopiperidine-4-carboxylate; oxalic acid is a chemical compound with the molecular formula C8H16N2O2. It is also known as 1-Carbethoxy-4-aminopiperidine. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminopiperidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of N-Carbethoxy-4-piperidone with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base .

Industrial Production Methods

In industrial settings, the production of ethyl 4-aminopiperidine-4-carboxylate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and distillation, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-aminopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of intracellular calcium levels, influencing various cellular processes. It may also interact with bacterial quorum sensing systems, affecting bacterial communication and behavior .

Comparison with Similar Compounds

Ethyl 4-aminopiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of ethyl 4-aminopiperidine-4-carboxylate lies in its specific functional groups and its versatility in various chemical reactions and applications.

Properties

CAS No.

57612-00-7

Molecular Formula

C10H18N2O6

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 4-aminopiperidine-4-carboxylate;oxalic acid

InChI

InChI=1S/C8H16N2O2.C2H2O4/c1-2-12-7(11)8(9)3-5-10-6-4-8;3-1(4)2(5)6/h10H,2-6,9H2,1H3;(H,3,4)(H,5,6)

InChI Key

LPWBYGAVRHAQQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.